molecular formula C23H25NO4 B557505 Fmoc-Chg-OH CAS No. 161321-36-4

Fmoc-Chg-OH

Cat. No.: B557505
CAS No.: 161321-36-4
M. Wt: 379.4 g/mol
InChI Key: BWQQGHPODCJZDB-NRFANRHFSA-N
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Description

Fmoc-Chg-OH, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, is a derivative of Glycine . It is commonly used in proteomics research .


Synthesis Analysis

This compound is synthesized using Fmoc/tBu chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other common methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular formula of this compound is C23H25NO4 . It has a molecular weight of 379.449 and an exact mass of 379.178345 .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 602.9±38.0 °C at 760 mmHg, and a melting point of 183 °C . It has a flash point of 318.4±26.8 °C and a vapor pressure of 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

  • High-Performance Liquid Chromatography (HPLC) for Amino Acids : Fmoc derivatives, including Fmoc-Chg-OH, have been utilized in improved HPLC methods for amino acid analysis. This technique offers high automatic throughput, baseline resolution of common Fmoc-amino acids, and is suitable for protein identification from two-dimensional gels and routine quality control (Ou et al., 1996).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like this compound, have shown promise in developing antibacterial and anti-inflammatory biomedical materials. These nanoassemblies can inhibit bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Supramolecular Hydrogels : Fmoc-functionalized amino acids are used in supramolecular hydrogels for biomedical applications due to their biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity and potential use in various medical applications (Croitoriu et al., 2021).

  • Hydrogel Formation and Characterization : Fmoc-protected amino acids like this compound form stable and efficient hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, showing potential for various applications (Roy & Banerjee, 2011).

  • Functionalized Carbon Nanotube Hybrid Materials : Fmoc-protected amino acid-based hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid materials with enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).

  • Hybrid Materials for Biomedical Applications : Fmoc-protected amino acids, like this compound, are key in developing hybrid materials for various applications, including tissue engineering, drug delivery, and catalysis. Their inherent properties facilitate the design of new materials with specific applications (Diaferia et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Chg-OH, also known as Fluorenylmethyloxycarbonyl Cyclohexylglycine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation. The Fmoc group serves as a temporary protecting group for the N-terminus in Solid-Phase Peptide Synthesis (SPPS), allowing for the step-by-step assembly of the peptide chain .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of this compound can be affected by factors such as temperature and pH.

Safety and Hazards

Fmoc-Chg-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, remove to fresh air .

Biochemical Analysis

Biochemical Properties

Fmoc-Chg-OH plays a role in biochemical reactions as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes this compound an extremely valuable resource for research in the post-genomic world .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of the N-terminus in peptide synthesis. The Fmoc group is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation during peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group is part of the process of solid-phase peptide synthesis, which involves the step-by-step assembly of the peptide chain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis. In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support .

Subcellular Localization

The subcellular localization of this compound is related to its role in peptide synthesis. As part of the Fmoc group, this compound is involved in the process of solid-phase peptide synthesis, which occurs in the cytoplasm of the cell .

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQGHPODCJZDB-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426273
Record name Fmoc-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161321-36-4
Record name Fmoc-Chg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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